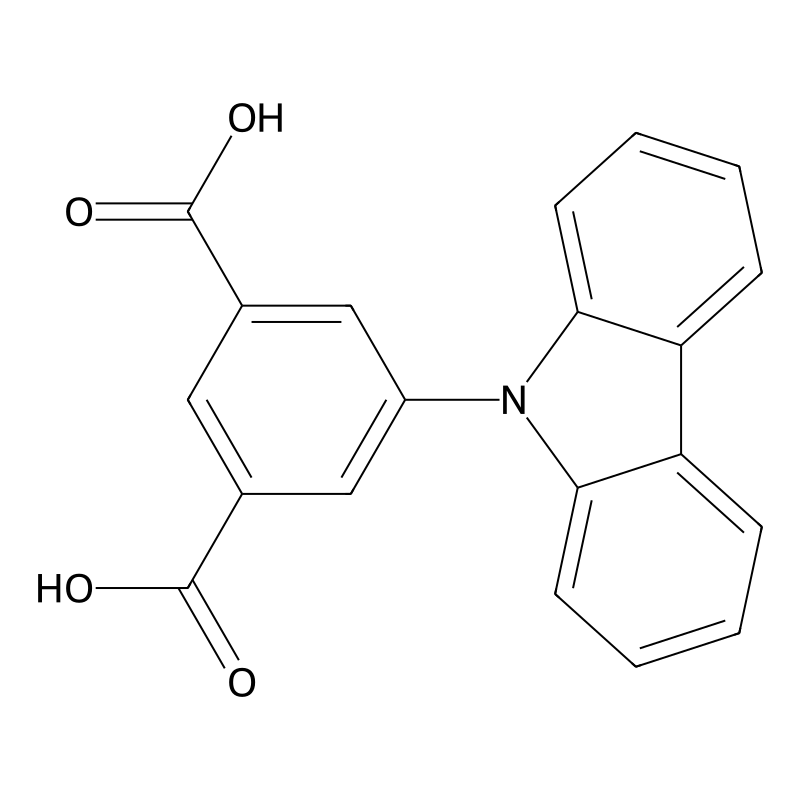

5-(9H-Carbazol-9-YL)isophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fluorescent Dyes

The carbazole group in 5-(9H-Carbazol-9-yl)isophthalic acid possesses inherent fluorescent properties []. Researchers are exploring its use as a building block for the synthesis of novel fluorescent dyes with tunable emission spectra. These dyes could find applications in various fields, including bioimaging, optoelectronic devices, and chemical sensors [].

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a type of display technology that utilizes organic materials to emit light. The carbazole unit in 5-(9H-Carbazol-9-yl)isophthalic acid is known for its good hole-transporting properties. This makes it a potential candidate for use in the development of efficient OLED materials.

Conductive Polymers

Conductive polymers are a class of materials that exhibit both electrical conductivity and polymeric properties. The incorporation of 5-(9H-Carbazol-9-yl)isophthalic acid into conductive polymer structures could lead to the development of novel materials with improved electrical properties and functionalities.

5-(9H-Carbazol-9-YL)isophthalic acid is an organic compound characterized by the presence of a carbazole moiety attached to an isophthalic acid structure. Its chemical formula is C20H13NO4, and it features a unique arrangement that contributes to its distinct properties. The compound exhibits a planar structure due to the conjugated system formed by the carbazole and isophthalic acid, which enhances its potential for applications in optoelectronics and materials science.

- Esterification: Reaction with alcohols to form esters, which can modify its solubility and thermal properties.

- Amidation: Interaction with amines to produce amides, potentially enhancing its biological activity.

- Electrophilic Aromatic Substitution: The carbazole moiety can participate in electrophilic substitutions, allowing for further functionalization.

Research indicates that 5-(9H-Carbazol-9-YL)isophthalic acid possesses notable biological activities. Its derivatives have shown potential as:

- Antioxidants: Capable of scavenging free radicals, which may contribute to protective effects against oxidative stress.

- Anticancer Agents: Some studies suggest that compounds related to 5-(9H-Carbazol-9-YL)isophthalic acid exhibit cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.

Several methods have been developed for synthesizing 5-(9H-Carbazol-9-YL)isophthalic acid:

- Solvothermal Synthesis: This method involves dissolving the starting materials in a solvent (such as dimethylformamide or methanol) and heating under pressure. Single crystals can be obtained through this approach .

- Microwave-Assisted Synthesis: A rapid method that uses microwave irradiation to enhance reaction rates and yields, particularly effective for producing derivatives of isophthalic acid .

- Conventional Organic Synthesis: Traditional methods involving stepwise reactions can also be employed, though they may require longer reaction times and more extensive purification processes.

5-(9H-Carbazol-9-YL)isophthalic acid has several promising applications:

- Optoelectronic Devices: Due to its photoluminescent properties, it is used in organic light-emitting diodes and solar cells.

- Polymer Science: It serves as a building block for synthesizing low band-gap semiconducting polymers, enhancing the performance of electronic materials .

- Biological Research: Its derivatives are explored for potential use in drug development and as fluorescent probes in biological imaging.

Interaction studies involving 5-(9H-Carbazol-9-YL)isophthalic acid focus on its behavior in various environments:

- Photophysical Properties: Investigations into its luminescent behavior reveal insights into energy transfer mechanisms within molecular assemblies .

- Binding Studies: Research on how this compound interacts with biological targets helps elucidate its mechanism of action in anticancer activity .

Several compounds share structural similarities with 5-(9H-Carbazol-9-YL)isophthalic acid. Here are some notable examples:

5-(9H-Carbazol-9-YL)isophthalic acid stands out due to its combination of photophysical properties and potential biological activities, making it a versatile compound in both materials science and medicinal chemistry. Its unique structure allows for diverse functionalization pathways, setting it apart from similar compounds.

Excimer Formation Pathways in π-Stacked Dimers

The photophysical behavior of 5-(9H-Carbazol-9-yl)isophthalic acid demonstrates distinctive excimer formation pathways that are fundamentally dependent on the molecular stacking arrangements in the solid state. The compound exhibits a unique ability to form π-stacked dimers with varying degrees of structural overlap, leading to diverse emission characteristics that range from blue to green fluorescence [1] [2].

In the pure crystalline form, 5-(9H-Carbazol-9-yl)isophthalic acid exhibits green emission at approximately 520-530 nm, originating from the local excited state of the carbazole moiety. However, when solvated with methanol (CzIP-CH₃OH) and water (CzIP-H₂O), the compound demonstrates tailorable structural overlaps for the π-stacked dimers, resulting in high-energy cyan and blue fluorescence upon ultraviolet light excitation [1] [2]. These blue-shifted emissions arise from different local excited states of the π-stacked dimers, where the degree of molecular overlap directly influences the energy levels of the excited states.

The excimer formation mechanism in carbazole-based systems involves the stacking of aromatic rings in a parallel configuration, where the extended π-conjugation leads to stabilization of the excited dimer state. Research has shown that the propensity for excimer formation in carbazole derivatives is significantly influenced by the substitution pattern and steric factors [3] [4]. In highly twisted derivatives, excimer formation becomes more favorable due to the localization of excited states on the carbazole moieties, contrary to the common assumption that steric hindrance prevents excimer formation.

The dynamics of excimer formation in carbazole systems follow specific pathways that depend on the molecular geometry and intermolecular interactions. Studies on related carbazole compounds demonstrate that excimer formation occurs through rapid relaxation processes in the excited state, with characteristic timescales on the order of picoseconds [5] [6]. The process involves large amplitude oscillations along the parallel shift coordinate, followed by intramolecular vibrational energy redistribution that leads to the formation of perfectly stacked dimers.

Intermolecular Charge Transfer State Engineering

The engineering of intermolecular charge transfer states in 5-(9H-Carbazol-9-yl)isophthalic acid systems represents a sophisticated approach to modulating photophysical properties through controlled molecular assemblies. The compound demonstrates remarkable versatility in forming charge transfer complexes with various electron-deficient acceptors, resulting in tunable emission colors spanning from blue to near-infrared regions [1] [2].

The charge transfer state formation is facilitated by the donor-acceptor nature of the carbazole-isophthalic acid system, where the electron-rich carbazole unit serves as the donor and the electron-deficient isophthalic acid moiety acts as an acceptor. When incorporated with external acceptors such as octafluoronaphthalene (OFN), tetracyanobenzene (TCNB), and tetracyanoquinodimethane (TCNQ), the compound forms cocrystals with distinctive charge transfer characteristics [1] [2].

The charge transfer state engineering is achieved through careful selection of acceptor molecules with appropriate energy levels and electron affinities. The energy gap between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor determines the charge transfer transition energy and, consequently, the emission color. For instance, the CzIP-TCNQ cocrystal exhibits orange emission due to the strong electron-accepting nature of TCNQ, while the CzIP-OFN system shows blue emission due to the weaker acceptor strength of octafluoronaphthalene [1] [2].

Theoretical calculations demonstrate that the charge transfer state formation involves significant reorganization of electron density distribution, with the electron predominantly localized on the acceptor moiety and the hole on the donor carbazole unit [7] [8]. The efficiency of charge transfer depends on the overlap between donor and acceptor orbitals, the relative orientation of the molecules, and the strength of intermolecular interactions.

The charge transfer state engineering approach enables precise control over the photophysical properties by manipulating the electronic coupling between donor and acceptor units. This methodology provides a pathway for developing materials with desired emission characteristics for specific applications in optoelectronic devices and sensing technologies.

Room-Temperature Phosphorescence (RTP) Activation Strategies

The activation of room-temperature phosphorescence in 5-(9H-Carbazol-9-yl)isophthalic acid systems relies on multiple synergistic strategies that overcome the inherent challenges associated with triplet state emission in organic materials. The compound exhibits efficient phosphorescence at ambient conditions through careful manipulation of molecular packing, coordination environments, and crystal engineering approaches [9] [10] [11].

The primary strategy for RTP activation involves the use of coordination-driven self-assembly, where metal ions coordinate with the isophthalic acid units to create rigid frameworks that suppress non-radiative decay pathways. Studies on coordination polymers of 5-(9H-Carbazol-9-yl)isophthalic acid with cadmium and zinc ions demonstrate phosphorescence lifetimes ranging from 18.68 to 700.31 milliseconds, depending on the coordination geometry and packing arrangement [9] [10] [11].

The heavy atom effect plays a crucial role in promoting intersystem crossing from singlet to triplet states, thereby enhancing phosphorescence efficiency. The presence of heavy metal ions such as cadmium increases spin-orbit coupling, facilitating the forbidden singlet-triplet transition and improving the population of triplet states [9] [12]. Additionally, the rigid coordination environment prevents molecular motion that would otherwise lead to non-radiative decay through vibrational relaxation.

Molecular packing strategies represent another critical aspect of RTP activation. The compound exhibits stacking-dependent phosphorescence, where discrete dimer modes tend to dominate room-temperature phosphorescence generation rather than extensive H-aggregation [9]. This observation contradicts the conventional assumption that stronger π-π stacking necessarily enhances phosphorescence efficiency. Instead, the research demonstrates that moderate overlap with appropriate intermolecular distances provides optimal conditions for triplet state stabilization.

The crystal engineering approach involves the incorporation of solvent molecules or cocrystallization with appropriate acceptors to modify the crystal packing and create favorable environments for phosphorescence emission [1] [2]. The methanol-solvated and hydrated forms of the compound exhibit different phosphorescence characteristics due to altered molecular arrangements that affect triplet state dynamics.

Host-guest systems provide an additional strategy for RTP activation, where the compound acts as a guest molecule in rigid host matrices that prevent non-radiative deactivation pathways [13] [12]. This approach has been successfully demonstrated in various organic phosphorescent systems, achieving quantum yields exceeding 20% and lifetimes extending to several seconds under appropriate conditions.

White-Light Emission Through Dual Fluorescence-Phosphorescence

The achievement of white-light emission through dual fluorescence-phosphorescence mechanisms represents a significant advancement in the photophysical applications of 5-(9H-Carbazol-9-yl)isophthalic acid derivatives. The compound demonstrates the ability to simultaneously exhibit both fluorescence and phosphorescence emission, creating broad spectral coverage necessary for white-light generation [9] [14] [15].

The dual emission mechanism involves the coexistence of singlet and triplet excited states with appropriate energy levels and lifetimes to produce complementary emission bands. In coordination polymer systems, the compound exhibits blue fluorescence from the singlet excited state and yellow-to-orange phosphorescence from the triplet state, combining to produce white-light emission with Commission Internationale de l'Éclairage (CIE) coordinates approaching (0.33, 0.35) [9] [14].

The time-dependent nature of the dual emission provides additional functionality for dynamic color tuning applications. Studies on cadmium coordination polymers reveal that the compound exhibits dynamic room-temperature phosphorescence with color evolution from orange to green over time scales of several hundred milliseconds [9] [10]. This temporal color variation arises from the different decay kinetics of multiple triplet states and provides opportunities for applications requiring time-resolved emission characteristics.

The balance between fluorescence and phosphorescence intensities can be controlled through external stimuli such as temperature, mechanical stress, and chemical environment modifications [16] [15]. This tunability enables the optimization of white-light emission for specific applications by adjusting the relative contributions of the prompt fluorescence and delayed phosphorescence components.

Thermally activated delayed fluorescence (TADF) mechanisms contribute to the dual emission behavior by enabling reverse intersystem crossing from triplet to singlet states [17] [18] [15]. This process allows for efficient utilization of triplet excitons through thermal activation, improving the overall quantum efficiency of the emission system. The small singlet-triplet energy gap in carbazole derivatives facilitates the TADF process, enabling room-temperature operation without requiring cryogenic conditions.

The dual emission strategy provides significant advantages over traditional white-light generation approaches that rely on multiple discrete phosphors or complex device architectures. The single-component nature of the system simplifies manufacturing processes and reduces costs while maintaining high color quality and efficiency. Furthermore, the long-lived phosphorescence component provides persistent emission characteristics that are valuable for applications requiring afterglow properties.

The research demonstrates that the dual fluorescence-phosphorescence approach can achieve quantum yields exceeding 15% for the combined emission, with individual components contributing differently to the overall white-light output [9] [14] [15]. The optimization of this dual emission system continues to be an active area of research, with potential applications in solid-state lighting, display technologies, and emergency lighting systems.